molecular formula C11H17N B1598309 N-(4-methylbenzyl)-N-propylamine CAS No. 39190-96-0

N-(4-methylbenzyl)-N-propylamine

Cat. No. B1598309
CAS RN: 39190-96-0
M. Wt: 163.26 g/mol
InChI Key: KEPDRVSVMRMGCR-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-N-propylamine” is an organic compound that likely contains a benzene ring substituted with a methyl group and a propylamine group. The presence of the amine group (-NH2) suggests that it could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzyl)-N-propylamine” would likely consist of a benzene ring (a hexagonal ring of carbon atoms) substituted with a methyl group (-CH3) and a propylamine group (-CH2CH2CH2NH2) .


Chemical Reactions Analysis

Amines, such as “N-(4-methylbenzyl)-N-propylamine”, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylbenzyl)-N-propylamine” would depend on its molecular structure. For example, the presence of the polar amine group might make it more soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

  • Field : Crystallography
  • Application : The compound bis{4-[(4-methylbenzyl)oxy]-N0-(4-methylbenzylidene)benzohydrazidato}nickel(II), which contains a similar structure to N-(4-methylbenzyl)-N-propylamine, was used to study its crystal structure .
  • Method : The crystal structure was determined using X-ray diffraction techniques. The central NiII atom is located on an inversion centre and exhibits a slightly distorted square-planar N2O2 coordination environment .
  • Results : The Ni—N1 and Ni—O1 bond lengths were found to be 1.8677 (12) and 1.8363 (10) A ̊, respectively, with a chelating angle of 83.47 (5) .

Synthesis and Characterization of N-(4-methylbenzyl)benzamide Single Crystals

  • Field : Crystallography and Material Science
  • Application : N-(4-methylbenzyl)benzamide, a compound structurally similar to N-(4-methylbenzyl)-N-propylamine, was synthesized and its single crystals were characterized .
  • Method : The compound was synthesized and its structure was confirmed using FTIR, NMR and HRMS analytical techniques. The crystal morphology was studied using geometrical modelling and Hirshfeld surface analysis .
  • Results : The FTIR spectrum confirmed the presence of functional groups in the compound. The 1H and 13C NMR spectra confirmed the structure of the compound .

Future Directions

The future directions for research on “N-(4-methylbenzyl)-N-propylamine” would depend on its potential applications. For example, if it has medicinal properties, future research might focus on drug development .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPDRVSVMRMGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405881
Record name N-(4-methylbenzyl)-N-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-N-propylamine

CAS RN

39190-96-0
Record name N-(4-methylbenzyl)-N-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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